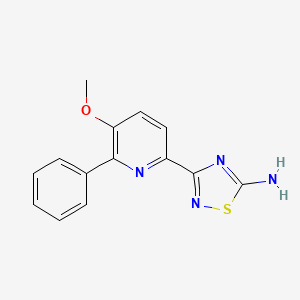
3-(5-Methoxy-6-phenylpyridin-2-yl)-1,2,4-thiadiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Methoxy-6-phenylpyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that features a thiadiazole ring fused with a pyridine ring. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methoxy-6-phenylpyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the formation of the thiadiazole ring followed by the introduction of the pyridine and phenyl groups. Common synthetic routes may include:
Cyclization Reactions: Using appropriate precursors to form the thiadiazole ring.
Substitution Reactions: Introducing the methoxy, phenyl, and pyridine groups under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification Techniques: Employing methods such as crystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the methoxy group or other functional groups.
Reduction: Reduction reactions could target specific bonds within the compound.
Substitution: Various substitution reactions may occur, especially involving the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Including transition metal catalysts for specific reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used, potentially leading to derivatives with modified functional groups.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Studied for potential antimicrobial, antifungal, or anticancer properties.
Medicine
Drug Development: Investigated for its potential as a lead compound in drug discovery.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for 3-(5-Methoxy-6-phenylpyridin-2-yl)-1,2,4-thiadiazol-5-amine would depend on its specific biological or chemical activity. Generally, it may involve:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways: Modulating biochemical pathways related to its activity.
Comparison with Similar Compounds
Similar Compounds
3-(5-Methoxy-6-phenylpyridin-2-yl)-1,2,4-thiadiazol-5-amine: Compared with other thiadiazole derivatives.
Pyridine Derivatives: Similar compounds with pyridine rings.
Uniqueness
Structural Features: Unique combination of methoxy, phenyl, and pyridine groups.
Biological Activity: Distinct biological activities compared to other similar compounds.
Properties
CAS No. |
1179360-14-5 |
|---|---|
Molecular Formula |
C14H12N4OS |
Molecular Weight |
284.34 g/mol |
IUPAC Name |
3-(5-methoxy-6-phenylpyridin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C14H12N4OS/c1-19-11-8-7-10(13-17-14(15)20-18-13)16-12(11)9-5-3-2-4-6-9/h2-8H,1H3,(H2,15,17,18) |
InChI Key |
JGPRNQPODWJDLC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=C(C=C1)C2=NSC(=N2)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















